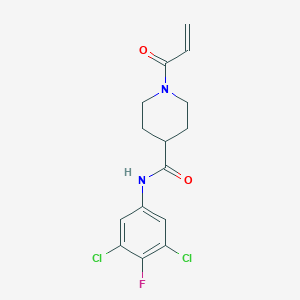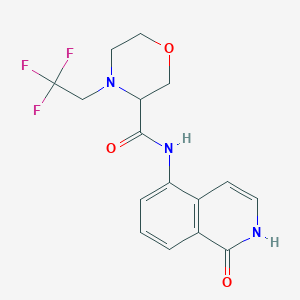
LON-WEI-b2874fec-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LON-WEI-b2874fec-6 is a synthetic molecule that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of synthetic peptides and has been synthesized using solid-phase peptide synthesis. The purpose of
Mecanismo De Acción
The mechanism of action of LON-WEI-b2874fec-6 is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This molecule has also been shown to inhibit tumor growth in vitro. However, the biochemical and physiological effects of this compound are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using LON-WEI-b2874fec-6 in lab experiments is that it is a synthetic molecule that can be easily synthesized using solid-phase peptide synthesis. This allows for the production of large quantities of the molecule for use in experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on LON-WEI-b2874fec-6. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to study its efficacy in animal models of inflammatory diseases and cancer. Additionally, the development of analogs of this compound with improved pharmacological properties could lead to the development of more effective therapies for inflammatory diseases and cancer.
Conclusion:
This compound is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. This molecule has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases and cancer. However, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
LON-WEI-b2874fec-6 is a synthetic peptide that has been synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by a temporary protecting group that is removed during the coupling reaction. The final product is then cleaved from the solid support and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
LON-WEI-b2874fec-6 has been studied for its potential therapeutic applications in various fields of research. This molecule has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro.
Propiedades
IUPAC Name |
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16-19(21-7-2-3-11-24-21)5-4-6-20(16)22(26)25-13-9-17(10-14-25)18-8-12-23-15-18/h2-7,11,17-18,23H,8-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUZSLNOBCUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)N2CCC(CC2)C3CCNC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)

![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)
![N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450553.png)
![N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide](/img/structure/B7450558.png)

![N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B7450583.png)
![2-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-N-(2-propan-2-yloxan-3-yl)pyrimidine-2,4-diamine](/img/structure/B7450586.png)
![4-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]-2-(1,2,4-triazol-1-yl)cyclohexan-1-amine](/img/structure/B7450592.png)
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
